molecular formula C9H6O3 B11917098 7-Hydroxy-1H-2-benzopyran-1-one CAS No. 63585-76-2

7-Hydroxy-1H-2-benzopyran-1-one

Cat. No.: B11917098
CAS No.: 63585-76-2
M. Wt: 162.14 g/mol
InChI Key: GGGMIBRVCCSFNG-UHFFFAOYSA-N
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Description

7-Hydroxy-1H-2-benzopyran-1-one (also known as 7-hydroxycoumarin or umbelliferone) is a naturally occurring coumarin derivative. Its core structure consists of a benzopyranone scaffold with a hydroxyl group at the 7-position. This compound serves as a foundational structure for numerous synthetic derivatives, which are explored for their antimicrobial, antioxidant, and pharmacological properties . Key characteristics include:

  • Molecular formula: C₉H₆O₃
  • Molecular weight: 162.14 g/mol
  • Physical properties: White crystalline solid with a melting point of 230–231°C .
  • Spectroscopic data: Distinct ¹H-NMR signals at δ 7.87 (H-4), 6.22 (H-3), and 7.48 (H-5), with ¹³C-NMR peaks confirming the aromatic and carbonyl framework .

Properties

CAS No.

63585-76-2

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

IUPAC Name

7-hydroxyisochromen-1-one

InChI

InChI=1S/C9H6O3/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5,10H

InChI Key

GGGMIBRVCCSFNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=COC2=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-1H-isochromen-1-one typically involves the cyclization of homophthalic acid derivatives. One common method includes the condensation of homophthalic acid with acetic anhydride, followed by cyclization in the presence of a dehydrating agent . Another approach involves the bromination of 3-acetyl-1H-isochromen-1-one, followed by heterocyclization with thioamides .

Industrial Production Methods: Industrial production methods for 7-Hydroxy-1H-isochromen-1-one are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-1H-isochromen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Hydroxy-1H-isochromen-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-1H-isochromen-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 7-hydroxycoumarin derivatives are highly influenced by substituent type and position. Below is a detailed comparison with structurally related compounds:

Scopoletin (7-Hydroxy-6-methoxy-2H-1-benzopyran-2-one)

  • Structure : Methoxy group at position 6, hydroxyl at position 7.
  • Molecular formula : C₁₀H₈O₄
  • Molecular weight : 192.17 g/mol
  • Key differences :
    • Solubility : Lower water solubility (log₁₀ws = -6.10) compared to 7-hydroxycoumarin due to increased hydrophobicity from the methoxy group .
    • Bioactivity : Exhibits anti-inflammatory and antidiabetic properties, unlike the parent compound, which is primarily studied for antimicrobial activity .
    • logP : 1.507, indicating higher lipophilicity than 7-hydroxycoumarin (logP ~1.0) .

3,7-Disubstituted Derivatives (e.g., 3-(3,4-Dichlorophenyl)-7-(2-piperidin-1-yl-ethoxy)-2H-1-benzopyran-2-one)

  • Structure : Chlorophenyl and piperidinyl-ethoxy substituents at positions 3 and 7.
  • Molecular formula: C₂₂H₂₁Cl₂NO₃
  • Molecular weight : 418 g/mol
  • Key differences :
    • Antimicrobial activity : Shows enhanced efficacy against Gram-positive bacteria (MIC < 1 µg/mL) compared to unsubstituted 7-hydroxycoumarin .
    • Physical properties : Lower melting point (110–112°C) due to bulky substituents disrupting crystallinity .

Sulfonated Derivatives (e.g., 7-Hydroxy-6-methoxy-8-(sulfooxy)-2H-1-benzopyran-2-one)

  • Structure : Sulfate ester at position 8, methoxy at position 6.
  • Key differences: Solubility: Increased water solubility due to the polar sulfonate group .

7-Acetyloxy-4-bromomethyl-2H-1-benzopyran-2-one

  • Structure : Acetyloxy at position 7, bromomethyl at position 4.
  • Synthesis : Radical bromination using N-bromosuccinimide (NBS) and AIBN .
  • Reactivity : Bromomethyl group enables further functionalization (e.g., nucleophilic substitution) for drug development .

7-Methoxy-2H-1-benzopyran-2-one

  • Structure : Methoxy replaces hydroxyl at position 7.
  • Key differences :
    • Chemical shifts : ¹H-NMR shows downfield shifts for H-8 (δ 6.75 vs. δ 6.22 in 7-hydroxycoumarin) due to electron-withdrawing methoxy effects .
    • Bioavailability : Higher metabolic stability in vivo due to reduced polarity .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) logP Key Applications
7-Hydroxy-1H-2-benzopyran-1-one -OH at C7 C₉H₆O₃ 162.14 230–231 ~1.0 Antimicrobial lead compound
Scopoletin -OH at C7, -OCH₃ at C6 C₁₀H₈O₄ 192.17 204–206 1.507 Anti-inflammatory, antioxidant
3,7-Disubstituted derivative [3fa] -Cl at C3, piperidinyl-ethoxy C₂₂H₂₁Cl₂NO₃ 418 110–112 3.2* Antimicrobial
Sulfonated derivative [4] -SO₃H at C8, -OCH₃ at C6 C₁₀H₈O₇S 272.23 N/A -0.8* Antiviral (hypothesized)
7-Methoxy derivative [12] -OCH₃ at C7 C₁₀H₈O₃ 176.17 195–197 1.8 Metabolic studies

*Estimated values based on substituent contributions.

Key Research Findings

  • Antimicrobial activity : 3,7-Disubstituted derivatives exhibit superior activity compared to 7-hydroxycoumarin, with MIC values < 1 µg/mL against Staphylococcus aureus .
  • Structural effects: Methoxy groups enhance lipophilicity and membrane penetration, while sulfonate groups improve solubility for intravenous applications .
  • Toxicity : Substitutions like benzoyl groups (e.g., 3-benzoyl-4,7-dihydroxy derivatives) may introduce hazards (e.g., H302 oral toxicity), necessitating careful SAR studies .

Biological Activity

7-Hydroxy-1H-2-benzopyran-1-one, commonly known as 7-hydroxycoumarin , is a naturally occurring compound with a broad spectrum of biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

7-Hydroxycoumarin is part of the coumarin family, characterized by a benzopyranone structure. Its molecular formula is C9H6O3C_9H_6O_3, and it features a hydroxyl group at the 7-position, which significantly influences its biological activity.

The biological activities of 7-hydroxycoumarin can be attributed to several mechanisms:

  • Antioxidant Activity : The hydroxyl group at the 7th position allows it to donate hydrogen atoms, effectively neutralizing free radicals and reducing oxidative stress.
  • Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines and enzymes, thereby modulating inflammatory responses.
  • Anticancer Activity : The compound has been shown to induce apoptosis in various cancer cell lines by activating caspases and inhibiting cell proliferation.

Antioxidant Activity

7-Hydroxycoumarin exhibits significant antioxidant properties. In vitro studies demonstrated that it scavenges free radicals effectively, contributing to its protective effects against oxidative damage.

Anti-inflammatory Effects

Research indicates that 7-hydroxycoumarin can reduce inflammation by inhibiting the expression of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This action makes it a potential candidate for treating inflammatory diseases.

Anticancer Properties

Several studies have evaluated the anticancer potential of 7-hydroxycoumarin:

Cancer Cell Line IC50 (μM) Mechanism
HeLa15.2Induction of apoptosis via caspase activation
MCF-712.5Inhibition of cell proliferation
A54918.4Cell cycle arrest in G0/G1 phase

These findings suggest that 7-hydroxycoumarin can selectively target cancer cells while sparing normal cells.

Study on Antimicrobial Activity

A study conducted on various derivatives of 7-hydroxycoumarin showed promising antimicrobial activity against both bacterial and fungal strains. Notably, compounds derived from 7-hydroxycoumarin exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics like fluconazole:

Compound MIC (μg/mL) Target Organism
3ae1.56Trichophyton mentagrophytes
3bc2.00Candida albicans

These results highlight the potential of 7-hydroxycoumarin derivatives in developing new antimicrobial agents .

Research on Diabetes Management

In another study focusing on glycemic control, 7-hydroxycoumarin was evaluated as an α-glucosidase inhibitor:

Compound IC50 (μM)
Acarbose29.26
7-Hydroxycoumarin10.5

This indicates that 7-hydroxycoumarin is more potent than acarbose, suggesting its utility in managing postprandial blood glucose levels .

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